molecular formula C27H26N2O5 B11126580 3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126580
M. Wt: 458.5 g/mol
InChI Key: AKWCZSMAWCIFFU-BZZOAKBMSA-N
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Description

3-Hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of a suitable precursor, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Introduction of the Pyridin-4-yl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Addition of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using an acid chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxyethyl Substitution: This step involves the substitution of a hydroxyl group with a methoxyethyl group, typically using methoxyethyl chloride in the presence of a base.

    Final Hydroxylation: The final hydroxyl group can be introduced through selective oxidation, using reagents like pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methoxyethyl chloride, sodium hydride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O5/c1-18-4-3-5-19(16-18)17-34-22-8-6-21(7-9-22)25(30)23-24(20-10-12-28-13-11-20)29(14-15-33-2)27(32)26(23)31/h3-13,16,24,30H,14-15,17H2,1-2H3/b25-23-

InChI Key

AKWCZSMAWCIFFU-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)O

Origin of Product

United States

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